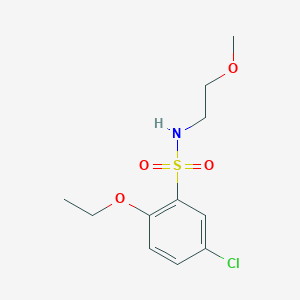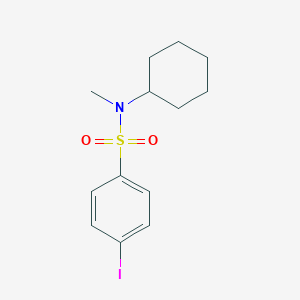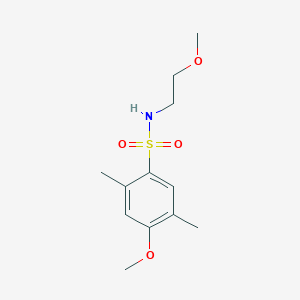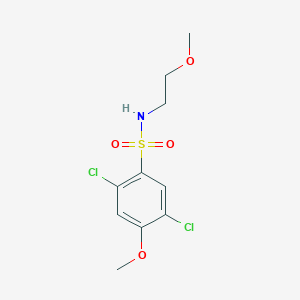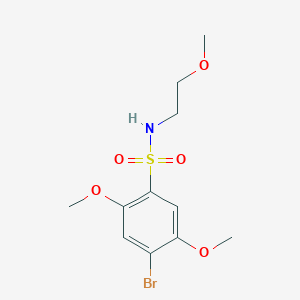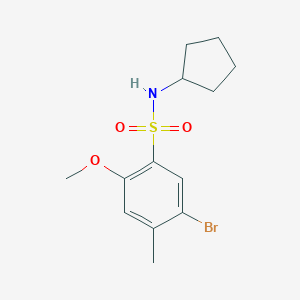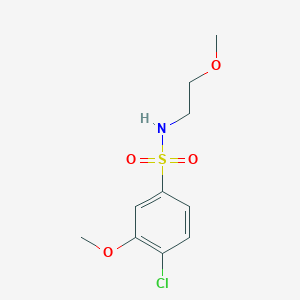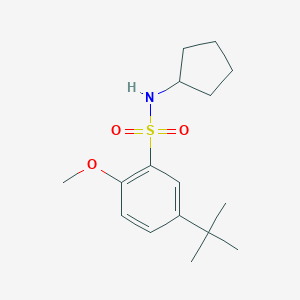
5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as BMEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds and has shown promising results in various research studies.
作用机制
5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of CK2 and carbonic anhydrase. By inhibiting these enzymes, this compound can affect various biological processes, such as cell growth and acid-base balance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific biological process being studied. For example, when used to study the function of CK2, this compound has been shown to inhibit cell growth and induce cell death. When used to study the role of carbonic anhydrase, this compound has been shown to affect acid-base balance in the body.
实验室实验的优点和局限性
One advantage of using 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its specificity. This compound has been shown to selectively inhibit the activity of certain enzymes and proteins, which can be useful in studying their specific functions. However, one limitation of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide. One potential direction is to study its effects on other biological processes and enzymes. For example, this compound has been shown to inhibit the activity of CK2 and carbonic anhydrase, but its effects on other enzymes and proteins are not well understood. Another potential direction is to develop more specific inhibitors of CK2 and carbonic anhydrase based on the structure of this compound. Finally, research could focus on developing new applications for this compound in the treatment of various diseases, such as cancer and metabolic disorders.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its specificity and ability to selectively inhibit the activity of certain enzymes and proteins make it a valuable tool for studying various biological processes. While there are limitations to its use, the future directions for research on this compound are numerous and exciting.
合成方法
The synthesis of 5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 5-bromo-2-ethoxybenzenesulfonamide with 3-methylpyridine-2-amine in the presence of a base. The reaction takes place in a solvent, such as dichloromethane or acetonitrile, and is typically carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
5-bromo-2-ethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide has been widely used in scientific research as a tool to study the role of certain proteins and enzymes in various biological processes. For example, this compound has been used to study the function of the protein kinase CK2, which is involved in cell growth and proliferation. This compound has also been used to study the role of the enzyme carbonic anhydrase in the regulation of acid-base balance in the body.
属性
IUPAC Name |
5-bromo-2-ethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-20-12-7-6-11(15)9-13(12)21(18,19)17-14-10(2)5-4-8-16-14/h4-9H,3H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYXPFVDRFIINT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

